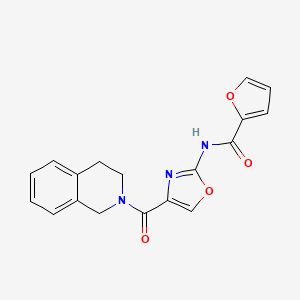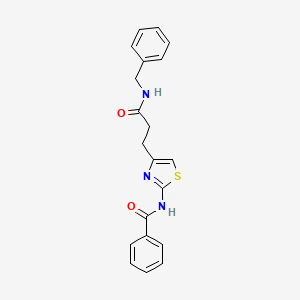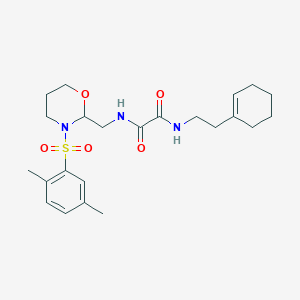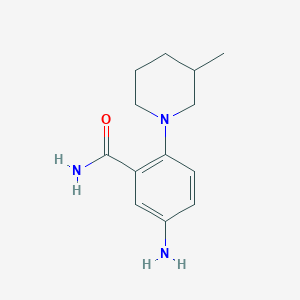![molecular formula C24H20ClN3O3S B2801708 N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-33-1](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3S and its molecular weight is 465.95. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Quinazoline derivatives have been synthesized with potential antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis process involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, followed by treatment with aryl isothiocyanates, yielding compounds with significant antimicrobial and antifungal potential (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Antitumor Applications
Certain quinazoline derivatives exhibit broad-spectrum antitumor activities, showing effectiveness against numerous cancer cell lines. The synthesis of these compounds involves the creation of 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one, which has been identified as a useful template for future development of potent antitumor agents (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives are crucial for understanding their potential applications in pharmaceuticals. Research has focused on the development of new synthesis methods, characterization of the compounds using various techniques like IR, 1H NMR, 13C NMR, and Mass spectra, and evaluation of their biological activities. This research contributes to the exploration of quinazoline derivatives as potential therapeutic agents in treating various diseases (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-chlorophenethylamine with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-chlorophenethyl)benzamide. This intermediate is then reacted with thiourea and ammonium carbonate to form N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorophenethylamine", "4-methoxybenzoyl chloride", "thiourea", "ammonium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form 4-methoxy-N-(4-chlorophenethyl)benzamide.", "Step 2: Reaction of 4-methoxy-N-(4-chlorophenethyl)benzamide with thiourea and ammonium carbonate in the presence of a solvent such as ethanol or methanol to form N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
421593-33-1 |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C24H20ClN3O3S |
Molecular Weight |
465.95 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-31-19-9-7-18(8-10-19)28-23(30)20-11-4-16(14-21(20)27-24(28)32)22(29)26-13-12-15-2-5-17(25)6-3-15/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
XFHZIGWVUYMFQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)

![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)
